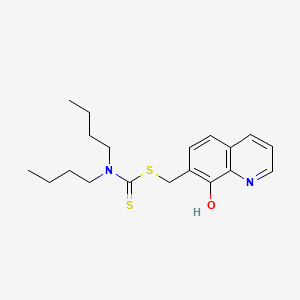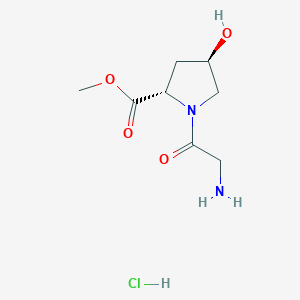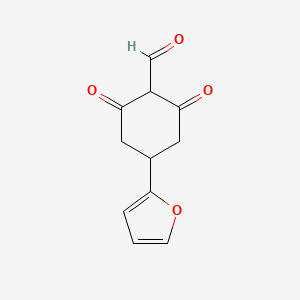
4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . The compound features a furan ring attached to a cyclohexane ring with two ketone groups and an aldehyde group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Attachment to Cyclohexane Ring: The furan ring is then attached to a cyclohexane ring through a series of reactions, such as aldol condensation or Michael addition.
Introduction of Functional Groups: The ketone and aldehyde groups are introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 4-(furan-2-yl)-2,6-dioxocyclohexanecarboxylic acid
Reduction: 4-(furan-2-yl)-2,6-dihydroxycyclohexanecarbaldehyde
Substitution: Halogenated or nitrated derivatives of the furan ring
Aplicaciones Científicas De Investigación
4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes, such as cell signaling or metabolism.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Furfural: A furan derivative with an aldehyde group, used as a precursor for various chemicals.
5-Hydroxymethylfurfural: Another furan derivative with hydroxymethyl and aldehyde groups, known for its applications in the production of bio-based materials.
Uniqueness
4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Número CAS |
92132-91-7 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
4-(furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H10O4/c12-6-8-9(13)4-7(5-10(8)14)11-2-1-3-15-11/h1-3,6-8H,4-5H2 |
Clave InChI |
SSANUYXFMPOACI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C(C1=O)C=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)
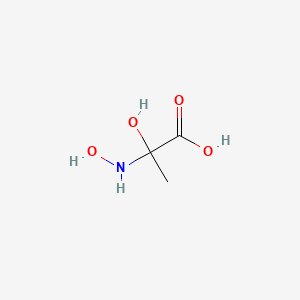
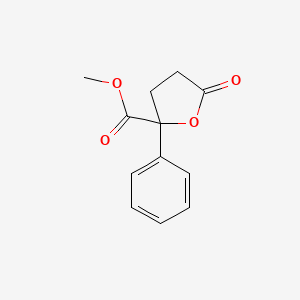
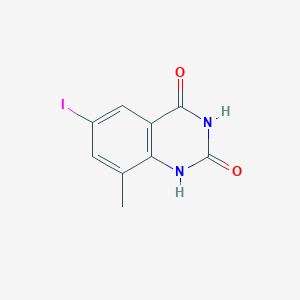
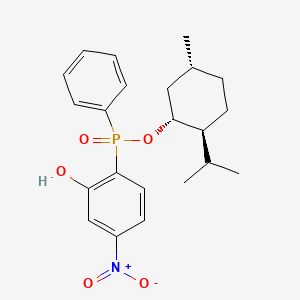
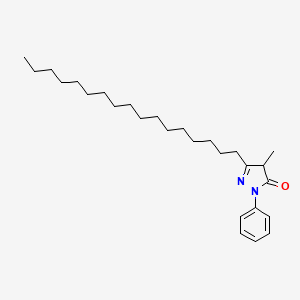
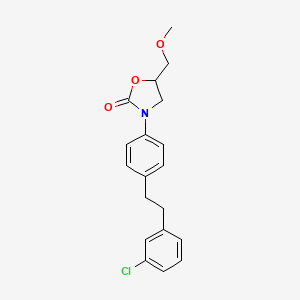

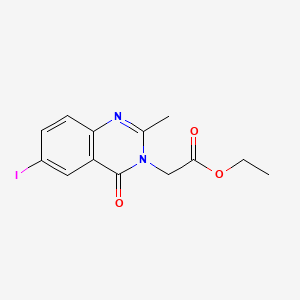
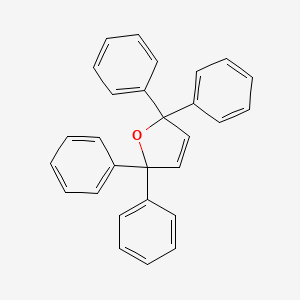
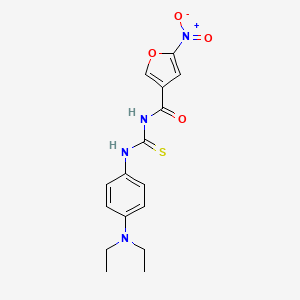
![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)
